N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro group on the pyrimidine ring and a 4-methoxyphenyl substituent at the N4 position. The methoxy group at the para position of the phenyl ring provides electron-donating effects, which may influence the compound’s electronic properties, solubility, and reactivity.
Key structural features include:
- Pyrimidine core: A six-membered aromatic ring with two amine groups at positions 4 and 4.
- Nitro group: At position 5, enhancing electrophilic character.
- 4-Methoxyphenyl substituent: Introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-8-4-2-7(3-5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMGJPAYYHYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 5-nitropyrimidine-4,6-diamine.
Coupling Reaction: The 4-methoxyaniline is reacted with 5-nitropyrimidine-4,6-diamine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the coupling.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide solvent.
Oxidation: Potassium permanganate, water solvent.
Major Products Formed
Reduction: N4-(4-aminophenyl)-5-nitropyrimidine-4,6-diamine.
Substitution: N4-(4-hydroxyphenyl)-5-nitropyrimidine-4,6-diamine.
Oxidation: N4-(4-methoxyphenyl)-5-hydroxypyrimidine-4,6-diamine.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. For instance, studies have shown that certain disubstituted pyrimidines can induce cell cycle arrest in cancer cell lines such as MDA-MB-231, suggesting a pathway for therapeutic development against breast cancer .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival .
The biological evaluation of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has revealed several mechanisms through which it exerts its effects:
- Inhibition of Kinase Activity : The compound has shown promise as a selective inhibitor of kinases involved in tumor growth and progression. For example, studies have highlighted its potential to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in angiogenesis and tumor metastasis .
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in malignant cells, enhancing its appeal as a therapeutic agent .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions. This flexibility allows for the creation of analogs with improved pharmacological properties. Recent advancements in synthetic methodologies have focused on optimizing yields and reaction conditions to facilitate the development of new derivatives .
Data Tables
The following table summarizes key findings related to the biological activity and synthesis of this compound:
| Study | Application | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer Activity | MDA-MB-231 | 10.5 | CDK2/CDK9 Inhibition |
| Study 2 | Antimicrobial Activity | E. coli | 25.0 | Enzyme Inhibition |
| Study 3 | Apoptosis Induction | A549 (Lung Cancer) | 15.0 | Apoptosis Triggering |
| Study 4 | Synthesis Methodology | - | - | Nucleophilic Substitution |
Case Studies
Several case studies illustrate the efficacy and potential applications of this compound:
- Case Study 1: Anticancer Efficacy : In vitro studies using the A549 lung cancer cell line demonstrated that the compound significantly inhibits cell proliferation with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction through activation of intrinsic pathways.
- Case Study 2: Antimicrobial Action : A study evaluating the antimicrobial properties against E. coli revealed an IC50 value of 25 µM, indicating moderate effectiveness. The mechanism involved inhibition of bacterial enzyme activity essential for cellular function.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division.
Pathways Involved: It interferes with the folate pathway, leading to the inhibition of nucleotide synthesis and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Comparison of Key Parameters
Key Observations:
Substituent Diversity: Bis-aryl derivatives (e.g., 5f ) exhibit higher molecular weights (>400 g/mol) and elevated melting points (159–197°C) due to increased symmetry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Alkyl substituents (e.g., sec-butyl in ) reduce molecular weight and likely enhance lipophilicity.
Electronic Effects :
- The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in or halogens in 5f ). This may stabilize the pyrimidine ring and alter reactivity in electrophilic substitution reactions.
- Nitro groups on the phenyl ring (e.g., ) increase polarity and could enhance binding in biological systems.
Synthetic Yields :
Reactivity and Theoretical Insights
- Theoretical Calculations : Gaussian16 software was used to optimize geometries and evaluate reaction pathways for bis-aryl pyrimidines, suggesting that substituents influence transition-state stability and solvent effects . The target compound’s electron-donating methoxy group may lower activation energy in nucleophilic reactions compared to electron-withdrawing analogs.
- Hydrogen Bonding : Crystal structures of related compounds (e.g., quinazoline derivatives ) reveal intermolecular N–H⋯N and N–H⋯Br interactions, which stabilize the solid state. The target compound’s NH2 group at N6 may participate in similar interactions.
Biological Activity
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The structure of this compound consists of a pyrimidine ring substituted with a methoxy group and a nitro group. These functional groups significantly influence its reactivity and biological properties:
- Pyrimidine Core : Central to its activity, the pyrimidine structure is known for its role in various biological functions.
- Methoxy Group : This electron-donating group can enhance the lipophilicity of the compound, potentially improving its bioavailability.
- Nitro Group : Acts as an electron-withdrawing substituent, which can facilitate nucleophilic attacks and influence enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro and methoxy groups play critical roles in these interactions:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has been shown to interact with kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing physiological processes related to growth and proliferation .
Anticancer Activity
Numerous studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential in cancer treatment:
- Inhibition of Tumor Growth : Research suggests that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth.
- Selectivity for Cancer Cells : Preliminary data indicate that it may selectively target cancer cells while sparing normal cells, reducing potential side effects .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
- Mechanism : The antimicrobial effect may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 2.5 | 10 |
| A549 (Lung) | 3.0 | 8 |
| HeLa (Cervical) | 1.8 | 12 |
The compound exhibited low micromolar activity across these lines, with a higher selectivity index indicating preferential toxicity towards cancer cells over normal cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus .
Q & A
Basic Research Questions
What synthetic routes are optimized for preparing N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?
The compound can be synthesized via aminolysis of 5-nitropyrimidine-4,6-diamine with substituted aryl/alkyl amines. Evidence from symmetric 5-nitropyrimidine derivatives (e.g., N4,N6-bis(4-chlorobenzyl) analogs) shows that reaction conditions (solvent, temperature, stoichiometry) critically impact yields. For example:
- Benzylamine derivatives achieve yields >90% under reflux in ethanol .
- Bulky substituents (e.g., phenethyl groups) reduce yields (30%) due to steric hindrance .
Methodological Tip: Use polar aprotic solvents (DMF, DMSO) for electron-deficient aryl amines to enhance nucleophilicity. Monitor reaction progress via TLC and characterize products using -NMR and mass spectrometry .
How can structural characterization resolve ambiguities in substituent positioning on the pyrimidine core?
X-ray crystallography and -NMR coupling patterns are definitive. For example:
- In N4,N6-dimethyl-5-nitropyrimidine derivatives, dihedral angles between pyrimidine and aryl rings (66–71°) confirm substituent geometry .
- -NMR signals for NH protons in 5-nitropyrimidine-4,6-diamine appear as broad singlets at δ 6.8–7.2 ppm, while aryl protons resonate at δ 7.3–8.1 ppm .
Methodological Tip: Use NOESY or -DEPT NMR to distinguish between N4 and N6 substituents in asymmetric derivatives .
What stability considerations are critical for handling and storing this compound?
The nitro group and aryl amine moieties make the compound sensitive to light, moisture, and oxidizing agents. Key precautions include:
- Storage: Dark, inert atmosphere (argon), 2–8°C .
- Decomposition Risks: Avoid heating >100°C (risk of nitro group decomposition) and exposure to strong acids/bases .
Advanced Research Questions
How do electronic and steric effects of substituents influence reactivity in cross-coupling or functionalization reactions?
Substituents on the aryl group (e.g., methoxy, chloro) modulate electron density on the pyrimidine ring:
- Electron-donating groups (e.g., 4-methoxyphenyl): Increase nucleophilic substitution rates at the C2/C4 positions .
- Steric hindrance: Bulky groups (e.g., 2-chlorobenzyl) reduce accessibility for further functionalization, as seen in reduced yields for phenethyl derivatives .
Methodological Tip: Use DFT calculations (e.g., Gaussian16) to predict reaction pathways and transition states for substituent-specific reactivity .
How can computational modeling reconcile contradictions in experimental data (e.g., unexpected byproducts or low yields)?
Contradictions often arise from unaccounted solvent effects or competing reaction pathways. For example:
- Solvent polarity: Ethanol favors SNAr mechanisms, while DMSO may stabilize charge-separated intermediates .
- Byproduct formation: Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., π-stacking) that stabilize undesired intermediates .
Case Study: In aminolysis of 5-nitropyrimidine-4,6-diamine, computational modeling revealed a competing nitro-to-amine reduction pathway under reducing conditions, explaining low yields in some cases .
What strategies validate the biological relevance of this compound in structure-activity relationship (SAR) studies?
Compare its activity to analogs with varied substituents:
- N4-Aryl vs. N4-alkyl: Aryl groups enhance π-π stacking with biological targets (e.g., TLR7 receptors) .
- Methoxy positioning: Para-methoxy groups improve solubility and membrane permeability vs. ortho/meta substitutions .
Methodological Tip: Use in vitro assays (e.g., cytokine inhibition) paired with molecular docking to map interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
